4-amino-N-(4-ethoxyphenyl)benzenesulfonamide
Overview
Description
The compound "4-amino-N-(4-ethoxyphenyl)benzenesulfonamide" is a derivative of benzenesulfonamide, a functional group known for its diverse chemical applications and biological activities. Although specific studies on this compound are limited, related research on benzenesulfonamide derivatives offers insight into their synthesis, structural characteristics, and potential chemical behavior.
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives typically involves the reaction of aminobenzenesulfonamide with various aldehydes in the presence of catalysts or reagents. For example, a similar compound, 4-Amino-N-(2-hydroxy-4-pentadecylbenzylidene)benzenesulfonamide, was synthesized by reacting 2-hydroxy-4-pentadecylbenzaldehyde with 4-aminobenzenesulfonamide in ethanol and acetic acid (Naganagowda & Petsom, 2011).
Molecular Structure Analysis
The structural characterization of benzenesulfonamide derivatives often involves various spectroscopic techniques. For instance, the structure of 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide was confirmed using FT-IR, 1H and 13C NMR, UV–Vis, and X-ray crystal techniques, demonstrating the compound's crystalline nature and specific molecular parameters (Ümit Ceylan et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of benzenesulfonamide derivatives can be explored through their ability to undergo various chemical transformations. Effective recognition of different amino groups in these compounds, such as in the synthesis of amino-(N-alkyl)benzenesulfonamides from aminobenzenesulfonamides using alcohols, highlights their versatile reactivity and potential for further functionalization (Lei Lu et al., 2015).
Physical Properties Analysis
The physical properties, such as crystalline structure and molecular interactions, significantly influence the compound's application potential. For example, the crystal structure analysis of related compounds reveals the importance of supramolecular interactions, like C—H⋯π and C—H⋯O hydrogen bonding, in determining their solid-state architecture (V. Z. Rodrigues et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity towards other compounds and potential as catalysts or inhibitors, are crucial for understanding the applications of benzenesulfonamide derivatives. For instance, the synthesis and bioactivity studies of various substituted benzenesulfonamides have shown their potential as carbonic anhydrase inhibitors, indicating their chemical properties and interaction with biological molecules (H. Gul et al., 2016).
Scientific Research Applications
Photodynamic Therapy and Cancer Treatment
4-Amino-N-(4-ethoxyphenyl)benzenesulfonamide derivatives, particularly those involving zinc phthalocyanine, have shown remarkable potential in photodynamic therapy for cancer treatment. These derivatives exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activity
A study on sulfonamide derivatives, including those with this compound, revealed their potential for antimicrobial activity. These derivatives have been synthesized and assessed for their inhibitory effects on various microorganisms, indicating their relevance in developing new antimicrobial agents (El-Gaby et al., 2018).
Antifungal Properties
Derivatives of this compound have shown potent antifungal activity against specific fungi, suggesting their usefulness in developing new antifungal agents. This antifungal potential is particularly significant in the context of Aspergillus species (Gupta & Halve, 2015).
Photophysicochemical Properties
The synthesis and study of zinc(II) phthalocyanine substituted with benzenesulfonamide derivatives have highlighted their significant photophysical and photochemical properties. These properties are essential for applications in photocatalytic processes and potentially in photodynamic therapy (Öncül, Öztürk, & Pişkin, 2021).
Molecular Structure and Crystallography
The molecular structure and crystallography of various benzenesulfonamide derivatives, including those similar to this compound, have been extensively studied. These studies contribute to our understanding of their chemical properties and potential applications in various fields of chemistry and materials science (Chumakov et al., 2006).
Anticancer Potential
Certain derivatives of this compound have been evaluated for their antiproliferative activity against various cancer cell lines, indicating their potential as lead compounds in anticancer drug development (Motavallizadeh et al., 2014).
properties
IUPAC Name |
4-amino-N-(4-ethoxyphenyl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-2-19-13-7-5-12(6-8-13)16-20(17,18)14-9-3-11(15)4-10-14/h3-10,16H,2,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBPXTHAKRLEODG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70354966 | |
Record name | 4-amino-N-(4-ethoxyphenyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70354966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
19837-75-3 | |
Record name | 4-amino-N-(4-ethoxyphenyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70354966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.